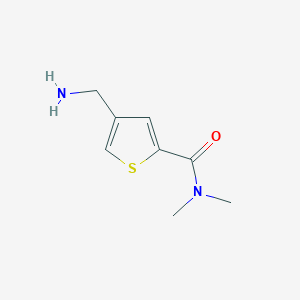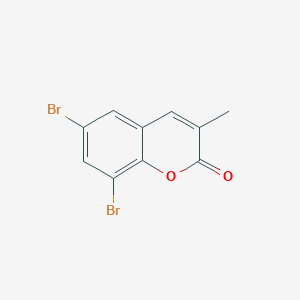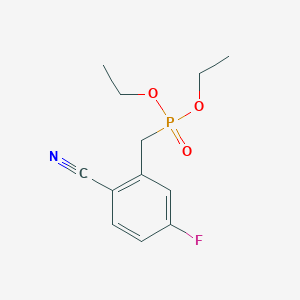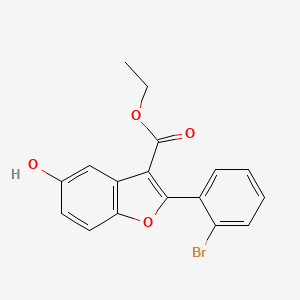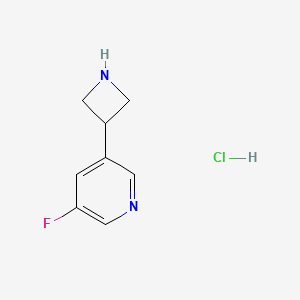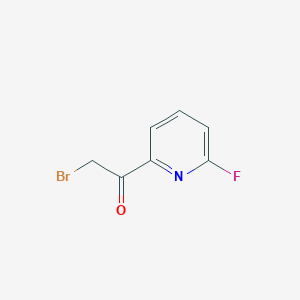
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of ethanone, where the ethanone moiety is substituted with a bromine atom and a 6-fluoro-2-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone typically involves the bromination of 1-(6-fluoro-2-pyridyl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can further optimize the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
科学的研究の応用
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 6-fluoro-2-pyridyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: Similar structure but lacks the fluorine atom.
1-(6-Bromo-3-fluoro-pyridin-2-yl)ethanone: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
特性
分子式 |
C7H5BrFNO |
|---|---|
分子量 |
218.02 g/mol |
IUPAC名 |
2-bromo-1-(6-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 |
InChIキー |
RZTPECPLFGQWHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
